molecular formula C16H28N4O8 B561459 H-Glu(Glu(Lys-OH)-OH)-OH CAS No. 100922-54-1

H-Glu(Glu(Lys-OH)-OH)-OH

Cat. No.: B561459
CAS No.: 100922-54-1
M. Wt: 404.42
InChI Key: ALSOBLJLPFYJBR-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Glu(Glu(Lys-OH)-OH)-OH is a tripeptide consisting of three amino acids: glutamic acid, lysine, and another glutamic acid. This compound is a derivative of glutathione, which is known for its antioxidant properties. The structure of this compound includes a lysine residue flanked by two glutamic acid residues, making it a unique peptide with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(Glu(Lys-OH)-OH)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first glutamic acid is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (lysine) is coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Repetition: The process is repeated for the second glutamic acid.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of large-scale purification systems, such as preparative HPLC, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Glu(Glu(Lys-OH)-OH)-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Coupling reagents like DIC or HOBt are used in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

H-Glu(Glu(Lys-OH)-OH)-OH: has several scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: The compound is studied for its potential role in cellular processes, such as signal transduction and protein-protein interactions.

    Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of oxidative stress-related diseases.

    Industry: The peptide can be used in the development of new materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of H-Glu(Glu(Lys-OH)-OH)-OH involves its interaction with cellular components. The peptide can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

H-Glu(Glu(Lys-OH)-OH)-OH: can be compared with other peptides, such as:

    Glutathione (Glu-Cys-Gly): A tripeptide with strong antioxidant properties.

    Glutamylcysteine (Glu-Cys): A dipeptide that is a precursor to glutathione.

    Lysylglutamic acid (Lys-Glu): A dipeptide with potential biological activity.

The uniqueness of This compound lies in its specific sequence and structure, which may confer distinct biological and chemical properties compared to other peptides.

Properties

IUPAC Name

(2S)-6-amino-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8/c17-8-2-1-3-10(15(25)26)19-13(22)7-5-11(16(27)28)20-12(21)6-4-9(18)14(23)24/h9-11H,1-8,17-18H2,(H,19,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOBLJLPFYJBR-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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